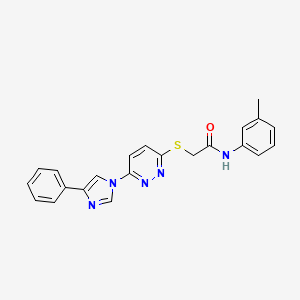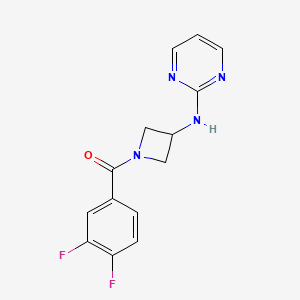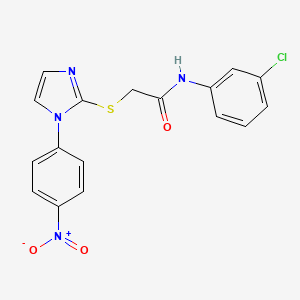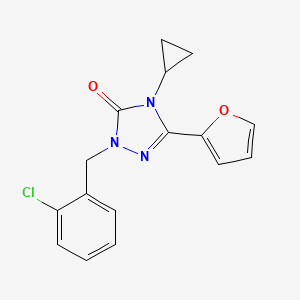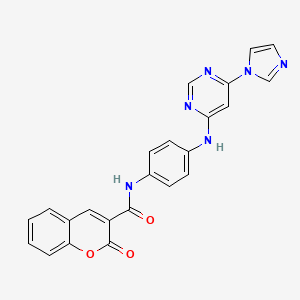
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an imidazole ring, a pyrimidine ring, and a chromene structure . The exact structure would need to be determined through techniques such as X-ray crystallography .科学的研究の応用
Medicinal Chemistry and Drug Discovery
Research efforts have focused on the synthesis and modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), with one study demonstrating that altering the heterocycle or blocking the reactive site can be effective strategies to reduce AO metabolism. These findings are significant in the context of developing full antagonists for androgen receptors, showing promise in tumor growth inhibition for castration-resistant prostate cancer (CRPC) (Linton et al., 2011).
Antioxidant Activities
Novel indane-amide compounds containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives synthesized from 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide have been investigated for their antioxidant activities. Some of these compounds have shown promising activities, highlighting the potential of chromene derivatives in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Antibacterial Applications
A study on the synthesis of pyrazolopyrimidine derivatives revealed their significant antibacterial activity. The compounds synthesized from 5-aminopyrazole-4-carbonitriles have been evaluated for their efficacy against bacterial strains, showcasing the potential of such compounds in the development of new antibacterial agents (Rahmouni et al., 2014).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression, have seen advancements through the modification of the hairpin γ-aminobutyric acid turn unit. These modifications have enhanced cellular uptake and biological activity, offering a new approach to controlling the intracellular concentration of Py–Im polyamides for potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).
Anticancer Research
The synthesis of chromeno[4,3-b]pyridine derivatives and their evaluation for anticancer activities, particularly in breast cancer (MCF-7), through molecular docking and binding energy analysis, showcases the ongoing research into developing more effective anticancer agents. Some compounds have shown high activity towards the MCF-7 cell line, indicating their potential in cancer treatment strategies (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
特性
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6O3/c30-22(18-11-15-3-1-2-4-19(15)32-23(18)31)28-17-7-5-16(6-8-17)27-20-12-21(26-13-25-20)29-10-9-24-14-29/h1-14H,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQJFFGFJPNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
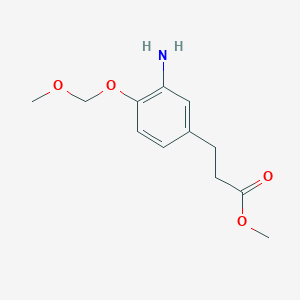
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)

![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)
